2-Cyclobutylisonicotinic acid

Description

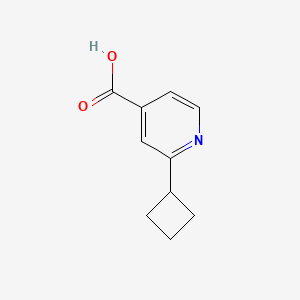

2-Cyclobutylisonicotinic acid is an organic compound with the molecular formula C10H11NO2 It is a derivative of isonicotinic acid, where a cyclobutyl group is attached to the second position of the pyridine ring

Properties

IUPAC Name |

2-cyclobutylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)8-4-5-11-9(6-8)7-2-1-3-7/h4-7H,1-3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGUHLINCWYWUSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutylisonicotinic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclobutylamine with isonicotinic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the cyclobutyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutylisonicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include cyclobutyl ketones, cyclobutyl alcohols, and various substituted pyridine derivatives.

Scientific Research Applications

2-Cyclobutylisonicotinic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclobutylisonicotinic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Isonicotinic acid: A parent compound with similar structural features but without the cyclobutyl group.

Cyclobutylamine: A precursor used in the synthesis of 2-Cyclobutylisonicotinic acid.

Pyridine derivatives: Compounds with similar pyridine rings but different substituents.

Uniqueness

This compound is unique due to the presence of the cyclobutyl group, which imparts distinct chemical and biological properties

Biological Activity

2-Cyclobutylisonicotinic acid (CBINA) is a derivative of isonicotinic acid, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a cyclobutyl group, which may influence its interaction with biological targets. The following sections will explore the biological activities of CBINA, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic structure that incorporates a pyridine ring characteristic of isonicotinic acids. Its molecular formula is C₉H₁₁NO₂, and it possesses unique steric and electronic properties due to the cyclobutyl group.

Cytotoxicity and Apoptosis

CBINA may also influence cell viability and apoptosis. Related compounds have been shown to induce apoptosis in cancer cell lines, with mechanisms involving the disruption of cell cycle progression and activation of pro-apoptotic pathways . For instance, certain derivatives blocked the cell cycle at the G0/G1 phase, leading to increased apoptosis rates in treated cells.

The biological activity of CBINA can be attributed to its interaction with various biological targets:

- Nicotinic Acid Receptors : Similar compounds have been reported to act as agonists for nicotinic acid receptors (NAR), which play roles in lipid metabolism and inflammation . This suggests that CBINA may modulate lipid profiles by influencing free fatty acid (FFA) secretion and triglyceride synthesis in hepatic tissues.

- Cyclooxygenase Inhibition : Compounds structurally related to CBINA have been investigated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes and cancer progression . The inhibition of COX-2 could position CBINA as a potential anti-inflammatory agent.

Case Studies

While direct case studies focusing solely on this compound are scarce, several studies on similar compounds provide insights into its potential applications:

- Study on Isonicotinic Derivatives : A comprehensive investigation into various isonicotinic acid derivatives revealed that those with specific substitutions exhibited enhanced antibacterial activity against non-tuberculosis strains . This highlights the importance of structural modifications in optimizing biological activity.

- NAR Agonist Research : A study on NAR agonists demonstrated that specific structural features significantly influenced their pharmacological profiles . This research underscores the potential for CBINA to serve as a lead compound for developing new therapeutic agents targeting NAR.

Data Table: Summary of Biological Activities

Q & A

Basic: What experimental strategies are recommended for synthesizing 2-Cyclobutylisonicotinic acid with high purity and yield?

Answer:

Synthesis optimization requires systematic control of reaction variables (e.g., temperature, solvent polarity, catalyst loading) and rigorous characterization. For example:

- Cyclobutyl Group Incorporation : Use palladium-catalyzed cross-coupling or [2+2] photocycloaddition, monitoring reaction progress via HPLC or TLC to minimize byproducts .

- Purification : Employ gradient recrystallization or preparative HPLC, validated by ¹H/¹³C NMR and FT-IR to confirm absence of residual solvents or unreacted intermediates .

- Reproducibility : Document step-by-step protocols (e.g., molar ratios, reaction times) in the Experimental section, adhering to journal guidelines for clarity and replicability .

Basic: How should researchers characterize the structural and electronic properties of this compound?

Answer:

A multi-technique approach ensures accuracy:

- Structural Confirmation : Combine X-ray crystallography (for solid-state geometry) with NMR (solution-phase conformation). For cyclobutyl ring strain analysis, use DFT calculations to compare bond angles with crystallographic data .

- Electronic Properties : UV-Vis spectroscopy and cyclic voltammetry can assess π-conjugation and redox behavior, particularly for applications in catalysis or photochemistry .

- Purity Validation : High-resolution mass spectrometry (HRMS) and elemental analysis are critical to rule out isotopic or elemental impurities .

Advanced: What methodologies resolve contradictions between spectroscopic data and computational predictions for this compound?

Answer:

Discrepancies often arise from solvent effects, conformational flexibility, or computational approximations. Strategies include:

- Solvent-Model Alignment : Compare experimental NMR chemical shifts in deuterated solvents with DFT simulations incorporating implicit solvent models (e.g., PCM) .

- Dynamic Effects : Perform molecular dynamics (MD) simulations to account for ring puckering or rotational barriers in the cyclobutyl group, which static DFT models may overlook .

- Error Analysis : Quantify deviations using metrics like root-mean-square deviation (RMSD) and report confidence intervals for computational parameters (e.g., basis set choice) .

Advanced: How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound derivatives?

Answer:

SAR studies require systematic variation of substituents and correlation with functional outcomes:

- Derivative Synthesis : Modify the isonicotinic acid moiety (e.g., halogenation, alkylation) while retaining the cyclobutyl group. Use parallel synthesis or combinatorial chemistry to generate a diverse library .

- Activity Profiling : Employ dose-response assays (e.g., IC₅₀ determination in enzyme inhibition) paired with multivariate regression analysis to identify key structural descriptors (e.g., logP, Hammett constants) .

- Data Integration : Use cheminformatics tools (e.g., MOE, Schrodinger) to map electronic/steric features to bioactivity, validating hypotheses through site-directed mutagenesis or crystallographic ligand-binding studies .

Basic: What are the best practices for assessing the stability and solubility of this compound under varying conditions?

Answer:

- Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures and identify polymorphic transitions .

- Solubility Profiling : Use shake-flask method or HPLC solubility assays across pH gradients (1–14) and solvents (polar aprotic to nonpolar). Report data in molarity (M) or mg/mL with standard deviations .

- Light Sensitivity : Perform accelerated degradation studies under UV/visible light, analyzing photoproducts via LC-MS .

Advanced: How can researchers address challenges in scaling up this compound synthesis without compromising yield?

Answer:

- Process Optimization : Use DoE (Design of Experiments) to identify critical parameters (e.g., mixing rate, heat transfer) in batch reactors. For exothermic reactions, implement flow chemistry to improve control .

- Byproduct Mitigation : Monitor intermediates in real-time using PAT (Process Analytical Technology) like inline FT-IR or Raman spectroscopy .

- Green Chemistry Metrics : Calculate E-factor and atom economy to minimize waste, substituting hazardous solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Advanced: What computational tools are most effective for predicting the reactivity of this compound in catalytic systems?

Answer:

- Mechanistic Insights : Use DFT (e.g., Gaussian, ORCA) to map reaction coordinates, focusing on transition states and activation energies. Validate with isotope labeling experiments .

- Catalyst Design : Apply molecular docking or QSAR models to screen metal-ligand complexes (e.g., Pd, Ru) for enhanced catalytic turnover .

- Machine Learning : Train models on existing kinetic data to predict optimal reaction conditions (temperature, pressure) for novel derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.